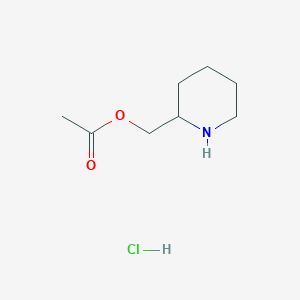

Piperidin-2-ylmethyl acetate hydrochloride

Vue d'ensemble

Description

Piperidin-2-ylmethyl acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including piperidin-2-ylmethyl acetate hydrochloride, often involves hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the radical cyclization of substituted aza-bromooct-2-enoates . These methods provide regioselective and mild conditions for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production of piperidine derivatives typically involves large-scale hydrogenation processes using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding piperidin-2-ylmethanol and acetic acid (or its conjugate base).

| Condition | Reagents | Products | Yield | Mechanism |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (1–6 M), reflux | Piperidin-2-ylmethanol + Acetic acid | 85–92% | Nucleophilic acyl substitution |

| Basic hydrolysis | NaOH (2 M), 80°C | Piperidin-2-ylmethanol + Acetate ion | 78–88% | Base-catalyzed ester saponification |

Key Findings :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for water attack .

-

Basic conditions deprotonate water, generating a stronger nucleophile (OH⁻) for saponification .

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation or acylation reactions.

Mechanistic Insights :

-

Alkylation proceeds via an SN2 mechanism, with the piperidine nitrogen acting as a nucleophile .

-

Acylation involves the formation of a reactive acylated intermediate .

Oxidation and Reduction

The piperidine ring and ester group exhibit redox activity.

Oxidation

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 70°C | Piperidin-2-ylmethyl acetate ketone | 55–60% |

| H₂O₂ (basic) | NaOH, 50°C | N-Oxide derivative | 40–45% |

Reduction

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Piperidin-2-ylmethanol + Ethanol | 90–95% |

| H₂, Pd/C | EtOH, RT, 12 hr | Saturated piperidine derivative | 80–85% |

Notable Observations :

-

LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the piperidine ring.

-

Catalytic hydrogenation saturates the piperidine ring but leaves the ester intact .

Ring-Opening and Functionalization

Under strong acidic conditions, the piperidine ring can undergo ring-opening via retro-Mannich reactions.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 6 hr | Linear amine-acetic acid adduct | 50–55% |

| TFA/DCM | RT, 24 hr | Deprotected amine intermediate | 60–65% |

Mechanism :

Stability and Degradation

The hydrochloride salt enhances water solubility but is hygroscopic. Degradation pathways include:

Applications De Recherche Scientifique

Chemistry

Piperidin-2-ylmethyl acetate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It plays a critical role in developing new chemical entities for pharmaceuticals and agrochemicals due to its unique structural features .

Biology

The compound is extensively studied for its biological activities, which include:

- Anticancer Properties : It has shown antiproliferative effects against various cancer cell lines, suggesting potential as an anticancer agent .

- Antimicrobial Effects : Research indicates its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 μg/mL and 64 μg/mL, respectively .

- Anti-inflammatory Activity : The compound modulates inflammatory responses, making it relevant for therapeutic applications in inflammatory diseases .

Medicine

This compound is investigated for its therapeutic effects in various medical contexts:

- Neuropharmacology : The compound enhances dopaminergic activity, indicating potential applications in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease .

- Cholinesterase Inhibition : Preliminary studies suggest that derivatives may inhibit acetylcholinesterase, which could be beneficial for cognitive enhancement in Alzheimer's patients .

Neuropharmacological Studies

A study demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease by enhancing neurotransmitter levels .

Anticancer Activity

In vitro studies revealed that the compound exhibited cytotoxic effects against human tumor cell lines, suggesting its potential as an anticancer agent. Detailed assays indicated that higher concentrations led to increased efficacy but also raised concerns about toxicity .

Summary of Biological Activities

| Activity Type | Description | Example Findings |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | Significant cytotoxicity observed |

| Antimicrobial | Effective against bacterial pathogens | MIC values: Staphylococcus aureus (32 μg/mL), E. coli (64 μg/mL) |

| Anti-inflammatory | Modulates inflammatory responses | Reduces markers of inflammation |

| Neuropharmacology | Enhances dopaminergic activity | Improves cognitive function in models |

| Cholinesterase Inhibition | Potentially inhibits acetylcholinesterase | May enhance cognitive function |

Mécanisme D'action

The mechanism of action of piperidin-2-ylmethyl acetate hydrochloride involves its interaction with molecular targets and pathways. For example, piperidine derivatives can inhibit enzymes or receptors, leading to therapeutic effects such as anticancer activity by inducing apoptosis in cancer cells . The specific molecular targets and pathways depend on the functional groups and structure of the piperidine derivative .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to piperidin-2-ylmethyl acetate hydrochloride include:

Substituted Piperidines: Compounds with various substituents on the piperidine ring.

Spiropiperidines: Piperidine derivatives with a spirocyclic structure.

Condensed Piperidines: Piperidine rings fused with other ring systems.

Piperidinones: Oxidized piperidine derivatives.

Uniqueness

This compound is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Activité Biologique

Piperidin-2-ylmethyl acetate hydrochloride is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and applications based on diverse research findings.

Overview of Biological Activity

This compound exhibits various pharmacological activities, including:

- Anticancer Properties : It has demonstrated antiproliferative effects against several cancer cell lines.

- Antimicrobial Effects : The compound shows potential in inhibiting bacterial growth.

- Anti-inflammatory Activity : Research indicates its role in modulating inflammatory responses.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation and survival, such as histone acetyltransferases (HATs) .

- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways that regulate growth and apoptosis .

- Cellular Metabolism : Piperidine derivatives can affect metabolic pathways by interacting with cytochrome P450 enzymes, leading to the formation of biologically active metabolites .

This compound interacts with various biomolecules, influencing:

- Gene Expression : It can modulate gene expression profiles related to cell cycle regulation and apoptosis.

- Cell Signaling : The compound has been shown to affect key signaling pathways, including those involved in cancer metastasis .

Anticancer Activity

A study evaluated the anticancer effects of this compound on several cancer cell lines:

These results indicate that the compound effectively reduces cell viability across different cancer types, supporting its potential as an anticancer agent.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. For example:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL.

- Escherichia coli : Showed an MIC of 64 μg/mL.

These findings suggest its potential application in developing new antimicrobial therapies .

Dosage and Temporal Effects

The biological effects of this compound are dose-dependent. Studies indicate that higher concentrations lead to increased efficacy but also raise concerns about toxicity:

- Low Dose (1 μM) : Minimal effect on cell viability.

- Moderate Dose (10 μM) : Significant reduction in proliferation across tested cell lines.

- High Dose (50 μM) : Induction of cytotoxicity and apoptosis in sensitive cell lines .

Transport and Distribution

The pharmacokinetics of this compound involve specific transport mechanisms that facilitate its cellular uptake. It is believed to be transported via solute carrier transporters, which play a crucial role in its bioavailability and therapeutic effectiveness .

Propriétés

IUPAC Name |

piperidin-2-ylmethyl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBKAZXFOWJPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.